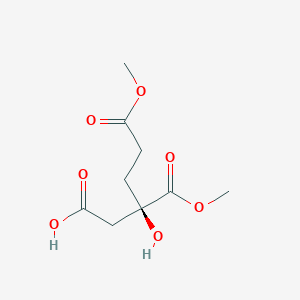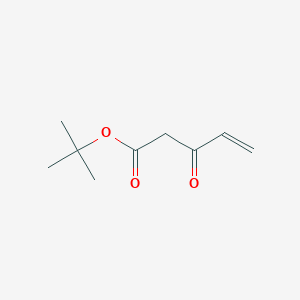
4-Pentenoic acid, 3-oxo-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentenoic acid, 3-oxo-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C9H14O3. It is known for its unique structure, which includes a pentenoic acid backbone with an oxo group at the third position and a 1,1-dimethylethyl ester group. This compound is utilized in various chemical reactions and has significant applications in scientific research and industry .
Vorbereitungsmethoden
The synthesis of 4-Pentenoic acid, 3-oxo-, 1,1-dimethylethyl ester typically involves the esterification of 4-pentenoic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
4-Pentenoic acid, 3-oxo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines.
Wissenschaftliche Forschungsanwendungen
4-Pentenoic acid, 3-oxo-, 1,1-dimethylethyl ester is widely used in scientific research due to its versatile reactivity. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals and as a reagent in biochemical assays. Industrially, it is employed in the production of polymers and specialty chemicals .
Wirkmechanismus
The mechanism of action of 4-Pentenoic acid, 3-oxo-, 1,1-dimethylethyl ester involves its interaction with various molecular targets. The oxo group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active acid form, which can participate in further biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Pentenoic acid, 3-oxo-, 1,1-dimethylethyl ester include:
4-Pentenoic acid, 3-hydroxy-, 1,1-dimethylethyl ester: This compound has a hydroxyl group instead of an oxo group, leading to different reactivity and applications.
4-Pentenoic acid, 3-(acetyloxy)-, 1,1-dimethylethyl ester: . The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity patterns and applications.
Eigenschaften
CAS-Nummer |
88023-67-0 |
|---|---|
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
tert-butyl 3-oxopent-4-enoate |
InChI |
InChI=1S/C9H14O3/c1-5-7(10)6-8(11)12-9(2,3)4/h5H,1,6H2,2-4H3 |
InChI-Schlüssel |
RDOUKEUKXWARPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


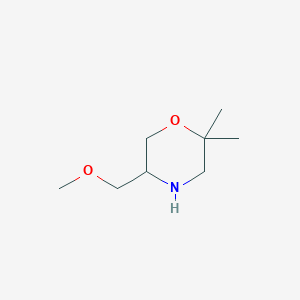
![Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B12932952.png)

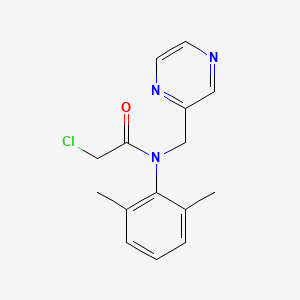
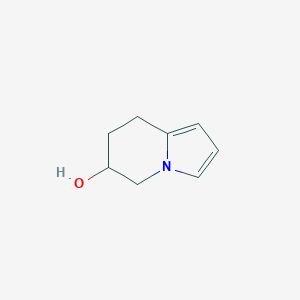

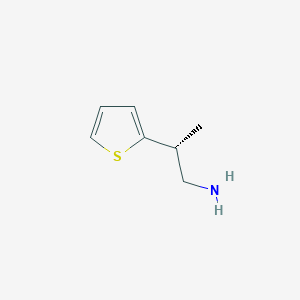
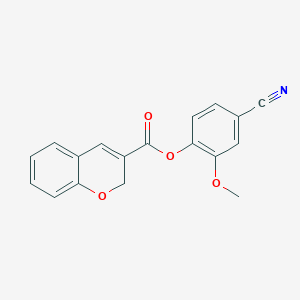
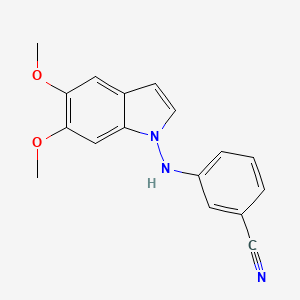

![N-{4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoyl}-L-histidine](/img/structure/B12933020.png)
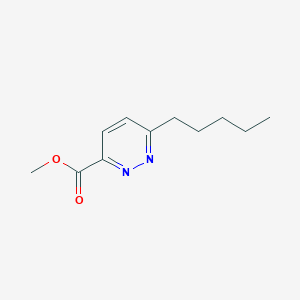
![N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine](/img/structure/B12933042.png)
